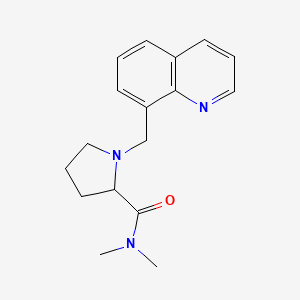
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide, also known as DMQX, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMQX is a potent and selective antagonist of the AMPA receptor, which is a subtype of ionotropic glutamate receptor. In
Mechanism of Action
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor and preventing the binding of glutamate, the endogenous ligand for the receptor. This results in the inhibition of the excitatory neurotransmission mediated by the AMPA receptor.
Biochemical and Physiological Effects:
The inhibition of the AMPA receptor by N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has several biochemical and physiological effects. For example, N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can block the induction of LTP, which is important for learning and memory. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can also prevent the excitotoxicity that is associated with the overactivation of glutamate receptors, which can lead to neuronal damage and cell death.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has several advantages for lab experiments. It is a potent and selective antagonist of the AMPA receptor, which allows for precise manipulation of the receptor function. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide is also relatively stable and can be stored for long periods of time. However, N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has some limitations. It is a synthetic compound that may not fully replicate the effects of endogenous ligands. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can also have off-target effects on other ionotropic glutamate receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research involving N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide. One area of interest is the role of AMPA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can be used to investigate the mechanisms underlying the pathogenesis of these diseases and to identify potential therapeutic targets. Another area of interest is the development of more selective and potent antagonists of the AMPA receptor. This can lead to the development of new drugs for the treatment of various neurological and psychiatric disorders.
Synthesis Methods
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide can be synthesized through a multi-step process involving the reaction of quinoline-8-carboxaldehyde with pyrrolidine and dimethylamine. The resulting product is then subjected to further reactions to form N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide. The synthesis of N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has been widely used in scientific research to study the role of AMPA receptors in various physiological and pathological conditions. For example, N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has been used to investigate the involvement of AMPA receptors in the formation of long-term potentiation (LTP), a process that is crucial for learning and memory. N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide has also been used to study the role of AMPA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-19(2)17(21)15-9-5-11-20(15)12-14-7-3-6-13-8-4-10-18-16(13)14/h3-4,6-8,10,15H,5,9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFWDKQSRIXCGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-1-(quinolin-8-ylmethyl)pyrrolidine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[1-(2,4-Dimethylphenyl)tetrazol-5-yl]sulfanylmethyl]-5-ethyl-1,3,4-oxadiazole](/img/structure/B7457507.png)
![6-[(6-Ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B7457509.png)
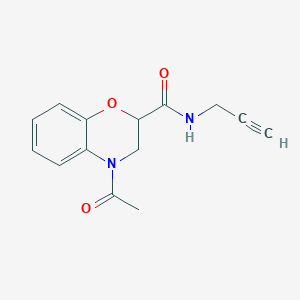

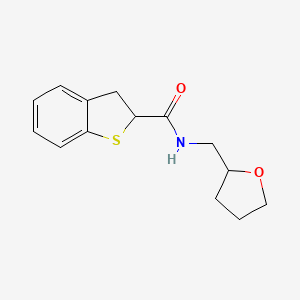

![2-[[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-6-methylpyrimidin-4-amine](/img/structure/B7457540.png)
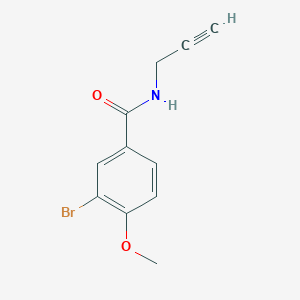

![N-[[1-(dimethylamino)cycloheptyl]methyl]-3-(1H-indol-3-yl)propanamide](/img/structure/B7457560.png)
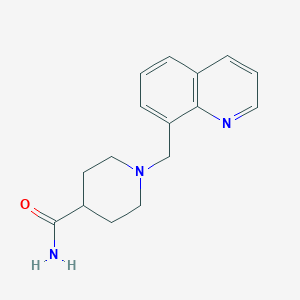
![5-ethyl-3-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-1,2,4-triazole](/img/structure/B7457585.png)
![3-[5-(Naphthalen-1-ylmethylsulfanyl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]propanamide](/img/structure/B7457591.png)